molecular formula C4H10N2O2 B12961833 (2R,3R)-2-Amino-3-hydroxybutanamide

(2R,3R)-2-Amino-3-hydroxybutanamide

Cat. No.: B12961833
M. Wt: 118.13 g/mol
InChI Key: PZUOEYPTQJILHP-PWNYCUMCSA-N
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Description

(2R,3R)-2-Amino-3-hydroxybutanamide is a chiral compound with significant importance in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-2-Amino-3-hydroxybutanamide can be achieved through stereospecific reactions from carbohydrate sources such as D-gulonic acid lactone and D-glucono-δ-lactone. These reactions involve selective transformations to obtain the desired stereoisomer with high optical purity .

Industrial Production Methods

Industrial production methods for this compound typically involve the use of microbial fermentation processes. These processes utilize engineered microorganisms to produce the compound efficiently and sustainably .

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-2-Amino-3-hydroxybutanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like bromine and chlorine .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce various amino alcohols[5][5].

Scientific Research Applications

(2R,3R)-2-Amino-3-hydroxybutanamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (2R,3R)-2-Amino-3-hydroxybutanamide involves its interaction with specific molecular targets and pathways. It can inhibit the formation of biofilms and reduce the virulence of certain bacterial pathogens by interfering with surface proteins and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    (2S,3S)-2-Amino-3-hydroxybutanamide: Another stereoisomer with different biological activity.

    (2R,3S)-2-Amino-3-hydroxybutanamide: A meso compound with unique properties.

    (2S,3R)-2-Amino-3-hydroxybutanamide: Known for its antibacterial activity.

Uniqueness

(2R,3R)-2-Amino-3-hydroxybutanamide is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its ability to interact with various molecular targets makes it a valuable compound in scientific research and industrial applications .

Biological Activity

(2R,3R)-2-Amino-3-hydroxybutanamide, also known as threoninamide, is a chiral amino acid derivative that plays a significant role in various biological processes. Its unique structural features contribute to its diverse biological activities, making it a compound of interest in pharmacological research.

  • Molecular Formula : C4H10N2O2
  • Molecular Weight : 102.13 g/mol
  • Structure : The compound features a hydroxyl group and an amino group, contributing to its reactivity and biological activity.

Biological Activities

This compound exhibits a range of biological activities, including:

  • Metabolic Role : As a derivative of threonine, it is involved in protein synthesis and metabolism.
  • Enzyme Interaction : It has been shown to interact with various enzymes, potentially acting as an inhibitor for serine and cysteine proteases. This inhibition is crucial in pathways related to cancer and viral infections.

The biological activity of this compound can be attributed to its ability to:

  • Inhibit Proteases : Preliminary studies suggest that compounds with similar structures can inhibit proteases involved in disease pathways. This inhibition could be leveraged for therapeutic purposes.
  • Enhance Lipophilicity : The presence of functional groups may enhance the compound's lipophilicity, improving membrane permeability and bioavailability.

Case Studies and Research Findings

  • Protease Inhibition Studies :
    • Research has indicated that this compound can inhibit specific proteases involved in the progression of diseases such as cancer. For instance, studies have demonstrated its potential to inhibit the activity of certain serine proteases, which are critical in tumor progression.
  • Synthesis and Derivatives :
    • Various synthetic routes have been developed for producing this compound, highlighting its versatility as a building block in organic synthesis and medicinal chemistry. These synthetic approaches allow for the exploration of derivatives that may exhibit enhanced biological activities.

Comparative Analysis with Related Compounds

The following table summarizes the structural features and potential applications of compounds related to this compound:

Compound NameStructure FeaturesUnique Aspects
(2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyalkanamideCyclopropyl group instead of hydroxylPotential use as a protease inhibitor
(2R,3S)-2-Amino-3-hydroxybutanamideLacks additional substituentsMore hydrophilic; different biological activity
(S)-2-Amino-3-hydroxypropanamideSmaller side chainPotentially less potent due to size
(S)-2-AminohexanamideLonger carbon chainMay exhibit different pharmacokinetics

Properties

Molecular Formula

C4H10N2O2

Molecular Weight

118.13 g/mol

IUPAC Name

(2R,3R)-2-amino-3-hydroxybutanamide

InChI

InChI=1S/C4H10N2O2/c1-2(7)3(5)4(6)8/h2-3,7H,5H2,1H3,(H2,6,8)/t2-,3-/m1/s1

InChI Key

PZUOEYPTQJILHP-PWNYCUMCSA-N

Isomeric SMILES

C[C@H]([C@H](C(=O)N)N)O

Canonical SMILES

CC(C(C(=O)N)N)O

Origin of Product

United States

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